molecular formula C14H22ClN3O2 B11953160 4-Chloro-6-nitro-N,N,N',N'-tetraethyl-1,3-phenylenediamine CAS No. 133573-89-4

4-Chloro-6-nitro-N,N,N',N'-tetraethyl-1,3-phenylenediamine

Cat. No.: B11953160
CAS No.: 133573-89-4
M. Wt: 299.79 g/mol
InChI Key: UUIRKGSCYOKGFD-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.803 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and four ethyl groups attached to a phenylenediamine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine typically involves the nitration of 4-chloro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine. This reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-N,N,N’,N’-tetraethyl-1,3-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Properties

CAS No.

133573-89-4

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

4-chloro-1-N,1-N,3-N,3-N-tetraethyl-6-nitrobenzene-1,3-diamine

InChI

InChI=1S/C14H22ClN3O2/c1-5-16(6-2)12-10-13(17(7-3)8-4)14(18(19)20)9-11(12)15/h9-10H,5-8H2,1-4H3

InChI Key

UUIRKGSCYOKGFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1[N+](=O)[O-])Cl)N(CC)CC

Origin of Product

United States

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